2-Methylbutyryl CoA
Description
Structure
2D Structure
Properties
CAS No. |
6712-02-3 |
|---|---|
Molecular Formula |
C26H44N7O17P3S |
Molecular Weight |
851.7 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |
InChI |
InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1 |
InChI Key |
LYNVNYDEQMMNMZ-XGXNYEOVSA-N |
Isomeric SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Metabolic Pathways Involving 2 Methylbutyryl Coa
Catabolism of L-Isoleucine and 2-Methylbutyryl-CoA Formation
The breakdown of L-isoleucine is a multi-step process that begins with its transamination to form α-keto-β-methylvalerate. ontosight.airesearchgate.net This intermediate is then further processed to yield 2-methylbutyryl-CoA.
Role of the Branched-Chain 2-Oxo Acid Dehydrogenase Complex
The branched-chain α-keto acid dehydrogenase complex (BCKDC) is a crucial multi-enzyme complex located in the mitochondrial inner membrane. wikipedia.orgontosight.ai It plays a pivotal role in the catabolism of all three branched-chain amino acids (BCAAs): leucine (B10760876), isoleucine, and valine. wikipedia.orgresearchgate.net This complex is responsible for the irreversible oxidative decarboxylation of the branched-chain α-keto acids derived from the BCAAs. wikipedia.orgnih.govresearchgate.net The BCKDC is comprised of three catalytic components: E1 (2-oxo acid dehydrogenase), E2 (dihydrolipoyl transacylase), and E3 (dihydrolipoyl dehydrogenase). ontosight.aiwindows.net
Oxidative Decarboxylation of 2-Oxo-3-methylvalerate
Following the initial transamination of L-isoleucine, the resulting 2-oxo-3-methylvalerate (also known as α-keto-β-methylvaleric acid) is acted upon by the BCKDC. researchgate.netnih.gov The BCKDC catalyzes the oxidative decarboxylation of 2-oxo-3-methylvalerate, a key irreversible step, to form (S)-2-methylbutyryl-CoA. wikipedia.orgontosight.ai This reaction is essential for committing the carbon skeleton of isoleucine to further breakdown. wikipedia.org
Conversion of 2-Methylbutyryl-CoA to Tiglyl-CoA
Once formed, 2-methylbutyryl-CoA proceeds down the main catabolic route, known as the S-pathway, which ultimately leads to energy production.
The S-Pathway of L-Isoleucine Catabolism
The major pathway for isoleucine degradation is the S-pathway, where the intermediates possess an S-stereochemical configuration. researchgate.net In this pathway, (S)-2-methylbutyryl-CoA is converted to tiglyl-CoA. researchgate.netresearchgate.net This conversion is catalyzed by the mitochondrial enzyme short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. researchgate.netfrontiersin.org SBCAD is a member of the acyl-CoA dehydrogenase family and facilitates the FAD-dependent dehydrogenation of (S)-2-methylbutyryl-CoA. nih.gov
Subsequent Integration with the Tricarboxylic Acid Cycle
The catabolism of isoleucine via the S-pathway ultimately yields acetyl-CoA and propionyl-CoA. researchgate.netresearchgate.netwikipedia.org Acetyl-CoA can directly enter the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, by condensing with oxaloacetate to form citrate. nih.govwikipedia.org Propionyl-CoA is converted to succinyl-CoA, another TCA cycle intermediate, through a series of enzymatic reactions. researchgate.netnih.gov In this way, the carbon skeleton of isoleucine is completely oxidized to generate energy in the form of ATP. wikipedia.orgnih.gov
Diversion to R-Pathway Metabolites Under Specific Conditions
Under certain metabolic conditions, such as a blockage in the S-pathway, the flux of isoleucine catabolism can be diverted to an alternative route known as the R-pathway. nih.govoup.com This occurs when there is an impediment in the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA. nih.gov This blockage can lead to the racemization of isoleucine stereoisomers and the formation of (R)-2-methylbutyryl-CoA. nih.gov The (R)-pathway then utilizes enzymes from the valine catabolic pathway to metabolize (R)-2-methylbutyryl-CoA, leading to the formation of metabolites like 2-ethylhydracrylic acid (2-EHA). nih.gov
Data Tables
Table 1: Key Enzymes in the Catabolism of L-Isoleucine to TCA Cycle Intermediates
| Enzyme | Abbreviation | Role in Isoleucine Catabolism |
| Branched-Chain Amino Acid Transaminase | BCAT | Catalyzes the initial reversible transamination of L-isoleucine to 2-oxo-3-methylvalerate. researchgate.netnih.gov |
| Branched-Chain α-Keto Acid Dehydrogenase Complex | BCKDC | Catalyzes the irreversible oxidative decarboxylation of 2-oxo-3-methylvalerate to (S)-2-methylbutyryl-CoA. wikipedia.orgontosight.ai |
| Short/Branched-Chain Acyl-CoA Dehydrogenase | SBCAD | Catalyzes the conversion of (S)-2-methylbutyryl-CoA to tiglyl-CoA in the S-pathway. researchgate.netfrontiersin.org |
| Enoyl-CoA Hydratase | Hydrates tiglyl-CoA to 2-methyl-3-hydroxybutyryl-CoA. researchgate.netthemedicalbiochemistrypage.org | |
| 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase | Dehydrogenates 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA. researchgate.net | |
| Acetyl-CoA Acetyltransferase 1 | ACAT1 | Catalyzes the final thiolytic cleavage of 2-methylacetoacetyl-CoA to acetyl-CoA and propionyl-CoA. themedicalbiochemistrypage.org |
Chemical Reactivity and Alternative Metabolic Fates
Beyond its primary role in the canonical isoleucine degradation pathway, 2-methylbutyryl-CoA can undergo a variety of other metabolic transformations. These alternative fates are influenced by the cellular context, the presence of specific enzymes, and the accumulation of this intermediate due to metabolic dysregulation. The chemical reactivity of its thioester bond and acyl group allows for its participation in oxidative, reductive, and substitution reactions.
Oxidative Transformations
The principal oxidative fate of 2-methylbutyryl-CoA is its conversion to tiglyl-CoA. This reaction is a critical step in the catabolism of the amino acid isoleucine. hmdb.cametabolicsupportuk.org The enzyme responsible for this dehydrogenation is the mitochondrial short/branched-chain acyl-CoA dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase. metabolicsupportuk.orgnih.gov This enzyme utilizes a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is reduced to FADH2 during the reaction. genecards.org
The reaction catalyzed by SBCAD is as follows:
(S)-2-Methylbutyryl-CoA + FAD ⇌ Tiglyl-CoA + FADH2
This conversion is the third step in the isoleucine degradation pathway and is analogous to the isovaleryl-CoA dehydrogenase reaction in leucine metabolism. nih.govresearchgate.net A deficiency in SBCAD activity, due to mutations in the ACADSB gene, leads to the accumulation of 2-methylbutyryl-CoA. metabolicsupportuk.orgnih.govivami.com
Following its formation, tiglyl-CoA undergoes further oxidation. It is hydrated by enoyl-CoA hydratase to form 2-methyl-3-hydroxybutyryl-CoA. Subsequently, 2-methyl-3-hydroxybutyryl-CoA is oxidized by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase in an NAD+-dependent reaction to yield 2-methylacetoacetyl-CoA. This latter compound is then cleaved by a thiolase into propionyl-CoA and acetyl-CoA, which can enter the citric acid cycle for energy production.
| Reactant | Enzyme | Product | Cofactor | Metabolic Pathway |
|---|---|---|---|---|
| 2-Methylbutyryl-CoA | Short/branched-chain acyl-CoA dehydrogenase (SBCAD) | Tiglyl-CoA | FAD | Isoleucine Catabolism |
| Tiglyl-CoA | Enoyl-CoA hydratase | 2-Methyl-3-hydroxybutyryl-CoA | H₂O | Isoleucine Catabolism |
| 2-Methyl-3-hydroxybutyryl-CoA | 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase | 2-Methylacetoacetyl-CoA | NAD⁺ | Isoleucine Catabolism |
Reductive Pathways
While the primary metabolic flow of 2-methylbutyryl-CoA in mammals is oxidative, reductive transformations can also occur. Under certain conditions, 2-methylbutyryl-CoA can be reduced to form 2-methylbutyric acid. The enzymatic basis for this reduction in humans is not well-characterized, but it may occur via the reversal of the acyl-CoA synthetase reaction under specific cellular conditions.
Interestingly, research in the anaerobic nematode Ascaris suum has revealed that a 2-methylbutyryl-CoA dehydrogenase can function physiologically as a reductase. nih.gov This enzyme, in conjunction with electron-transfer flavoprotein and the electron transport chain, catalyzes the NADH-dependent reduction of 2-methylcrotonyl-CoA to synthesize branched-chain fatty acids, with 2-methylbutyrate (B1264701) being a product. nih.gov This suggests a potential, albeit in a different organism, for acyl-CoA dehydrogenases to operate in a reductive capacity.
The conversion of 2-methylbutanoic acid to 2-methylbutanol has also been observed in apple fruit, a process that is dependent on the availability of 2-methylbutanoyl-CoA derived from isoleucine. ebi.ac.uk
Substitution Reactions Involving the Coenzyme A Moiety
The high-energy thioester bond of 2-methylbutyryl-CoA makes it a donor of the 2-methylbutyryl group in substitution reactions where the Coenzyme A (CoA) moiety is replaced by another functional group.
A significant substitution reaction, particularly in the context of metabolic disorders, is the conjugation of 2-methylbutyryl-CoA with glycine (B1666218). nih.govpsu.eduhmdb.ca This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase. nih.govhmdb.ca In conditions where 2-methylbutyryl-CoA accumulates, such as in SBCAD deficiency, its transesterification with glycine leads to the formation of N-(2-methylbutyryl)glycine, which is then excreted in the urine. nih.govpsu.eduhmdb.casigmaaldrich.comsigmaaldrich.com This serves as a detoxification pathway for the excess acyl-CoA.
The reaction is as follows:
2-Methylbutyryl-CoA + Glycine ⇌ N-(2-Methylbutyryl)glycine + Coenzyme A
Furthermore, 2-methylbutyryl-CoA can act as a primer unit in the biosynthesis of branched-chain fatty acids and certain polyketides. asm.org In these pathways, the 2-methylbutyryl group is transferred to an acyl carrier protein (ACP) or a polyketide synthase enzyme complex, with the release of Coenzyme A. For example, in bacteria like Bacillus subtilis, 2-methylbutyryl-CoA is a precursor for the synthesis of anteiso-branched-chain fatty acids. asm.org
| Reactant | Enzyme/Process | Acceptor Molecule | Product | Biological Significance |
|---|---|---|---|---|
| 2-Methylbutyryl-CoA | Glycine N-acyltransferase | Glycine | N-(2-Methylbutyryl)glycine | Detoxification in SBCAD deficiency |
| 2-Methylbutyryl-CoA | Fatty acid synthase (e.g., FabH) | Acyl Carrier Protein (ACP) | Branched-chain fatty acids | Bacterial cell membrane synthesis |
| 2-Methylbutyryl-CoA | Polyketide synthase | Polyketide synthase complex | Polyketides (e.g., α-lipomycin analogs) | Antibiotic biosynthesis |
Enzymology and Molecular Mechanisms of 2 Methylbutyryl Coa Transformations
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), encoded by the ACADSB gene, is the primary enzyme responsible for the initial dehydrogenation of 2-methylbutyryl-CoA. This reaction is the third step in the L-isoleucine catabolic pathway, converting 2-methylbutyryl-CoA into tiglyl-CoA frontiersin.orgmedlineplus.govabcam.com.
Structural and Functional Characterization of SBCAD
SBCAD is a flavoprotein, meaning it utilizes Flavin Adenine (B156593) Dinucleotide (FAD) as a crucial cofactor for its catalytic activity wikipedia.org. The enzyme is synthesized as a mitochondrial precursor protein that undergoes post-translational cleavage upon import into the mitochondria, yielding a mature peptide typically around 43.7 to 46.4 kDa mybiosource.comnih.govthermofisher.comprospecbio.comhmdb.cauniprot.org. Structurally, human SBCAD, like most other mitochondrial acyl-CoA dehydrogenases, exists as a homotetramer, with each subunit containing approximately 400 amino acids and binding one molecule of FAD wikipedia.org.
The catalytic mechanism involves the abstraction of an α-proton from the substrate by a catalytic base, typically a glutamate (B1630785) residue within the active site. This is followed by the transfer of a hydride from the β-carbon to the FAD cofactor, resulting in the formation of a trans-2-enoyl-CoA product and the reduced flavin (FADH₂) wikipedia.orgbiorxiv.org. Specific amino acid residues within the substrate-binding pocket are critical in determining the enzyme's substrate specificity and catalytic efficiency nih.gov.
Substrate Specificity and Catalytic Efficiencies of SBCAD
SBCAD exhibits a defined substrate specificity, with its highest catalytic efficiency observed with the branched-chain acyl-CoA derivative, (S)-2-methylbutyryl-CoA mybiosource.comnih.govthermofisher.comprospecbio.comhmdb.canih.govwikipedia.orguniprot.orgsigmaaldrich.comnih.gov. While it primarily acts on 2-methylbutyryl-CoA, it also shows significant activity towards other short branched-chain acyl-CoAs and short straight-chain acyl-CoAs, such as butyryl-CoA and hexanoyl-CoA abcam.commybiosource.comhmdb.cawikipedia.orguniprot.org. Notably, human SBCAD demonstrates limited activity with isobutyryl-CoA, distinguishing its role from that of ACAD8, which primarily metabolizes isobutyryl-CoA nih.gov. SBCAD can also utilize valproyl-CoA as a substrate, suggesting a potential role in the metabolism of valproic acid, an antiepileptic drug frontiersin.orgmybiosource.comprospecbio.comuniprot.org.
Table 1: Substrate Specificity of Key Branched-Chain Acyl-CoA Dehydrogenases
| Enzyme | Primary Substrate | Relative Activity with 2-Methylbutyryl-CoA | Relative Activity with Isobutyryl-CoA | Other Notable Substrates |
| SBCAD (ACADSB) | (S)-2-methylbutyryl-CoA | 100% | 30-50% | Butyryl-CoA, Hexanoyl-CoA, Valproyl-CoA |
| ACAD8 (IBDH) | Isobutyryl-CoA | ~1.2 x 10⁴ M⁻¹s⁻¹ (kcat/KM) | ~4.7 x 10⁴ M⁻¹s⁻¹ (kcat/KM) | (S)-2-methylbutyryl-CoA |
Note: Relative activity values are based on comparative studies, with 100% representing the highest catalytic efficiency observed for SBCAD with its primary substrate. Specific numerical kcat/KM values for human SBCAD with 2-methylbutyryl-CoA are often presented comparatively rather than as absolute figures across all sources.
Mitochondrial Localization and Enzymatic Environment
SBCAD is exclusively localized within the mitochondrial matrix medlineplus.govabcam.commybiosource.comuniprot.org. This strategic positioning is essential for its function in the β-oxidation of fatty acids and the catabolism of branched-chain amino acids, as these pathways are largely confined to the mitochondria. Within this compartment, SBCAD operates as part of a complex enzymatic network involved in energy production.
Interactions with Other Acyl-CoA Dehydrogenases (ACADs)
The acyl-CoA dehydrogenase family comprises several enzymes with overlapping, yet distinct, substrate specificities. This interplay is crucial for understanding metabolic flux and potential compensatory mechanisms in cases of enzyme deficiency.
Substrate Promiscuity Among ACAD Family Members (e.g., ACAD8)
The acyl-CoA dehydrogenase family is characterized by a degree of substrate promiscuity, where individual enzymes can act on a range of acyl-CoA substrates nih.govbiorxiv.orgplos.orgcore.ac.uk. ACAD8, also known as isobutyryl-CoA dehydrogenase (IBDH), is primarily involved in valine catabolism, with its highest catalytic efficiency directed towards isobutyryl-CoA nih.govbiorxiv.orgd-nb.info. However, ACAD8 also exhibits activity towards 2-methylbutyryl-CoA, albeit with lower efficiency compared to isobutyryl-CoA nih.govd-nb.info. Conversely, SBCAD, while primarily acting on 2-methylbutyryl-CoA, can also process other branched-chain and short straight-chain acyl-CoAs abcam.comhmdb.canih.govwikipedia.orguniprot.org. This overlap in substrate preference suggests potential for functional redundancy among these enzymes.
Table 2: Acyl-CoA Dehydrogenase Family Overview
| Enzyme Family Member | Primary Role | Key Substrates | Cellular Localization | Related Deficiency |
| SBCAD (ACADSB) | Isoleucine degradation; Short/branched-chain fatty acid metabolism | (S)-2-methylbutyryl-CoA, Butyryl-CoA, Hexanoyl-CoA | Mitochondrial matrix | Short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) |
| ACAD8 (IBDH) | Valine degradation | Isobutyryl-CoA | Mitochondrial matrix | Isobutyryl-CoA dehydrogenase deficiency |
| SCAD | Short-chain fatty acid metabolism | Butyryl-CoA, Hexanoyl-CoA | Mitochondrial matrix | Short-chain acyl-CoA dehydrogenase deficiency (SCADD) |
| MCAD | Medium-chain fatty acid metabolism | Octanoyl-CoA, Decanoyl-CoA | Mitochondrial matrix | Medium-chain acyl-CoA dehydrogenase deficiency (MCADD) |
| LCAD | Long-chain fatty acid metabolism | Palmitoyl-CoA | Mitochondrial matrix | Long-chain acyl-CoA dehydrogenase deficiency (LCADD) |
| VLCAD | Very long-chain fatty acid metabolism | Arachidonoyl-CoA, Cerotonoyl-CoA | Mitochondrial membrane | Very-long-chain acyl-CoA dehydrogenase deficiency (VLCADD) |
Potential for Enzymatic Compensation in Metabolic Pathways
The substrate promiscuity observed within the ACAD family suggests a potential for enzymatic compensation. Inborn errors affecting enzymes like ACAD8 and SBCAD are sometimes considered biochemical phenotypes with limited clinical significance, which could be attributed to the ability of other ACADs to partially compensate for the deficient enzyme's activity nih.govbiorxiv.org. For instance, studies indicate that SBCAD might compensate for ACAD8 deficiency, and vice versa, due to their overlapping substrate specificities for certain 2-methyl short/branched-chain acyl-CoAs nih.govbiorxiv.org. However, the extent and efficacy of such compensation can vary, and it does not always fully prevent metabolic disturbances, particularly under conditions of metabolic stress.
Compound List
2-methylbutyryl-CoA
Tiglyl-CoA
Butyryl-CoA
Hexanoyl-CoA
Valproyl-CoA
Isovaleryl-CoA
Isobutyryl-CoA
(S)-2-methylbutyryl-CoA
Acyl-CoA
FAD (Flavin adenine dinucleotide)
Acetyl-CoA
Other Enzymes Interacting with 2-Methylbutyryl-CoA
The metabolic fate of 2-methylbutyryl-CoA is governed by enzymes that either synthesize it from its precursor acid or conjugate it with other molecules for excretion or further processing.
Acyl-CoA Synthetase Activity in 2-Methylbutyryl-CoA Generation
The initial step in activating 2-methylbutyric acid, the direct precursor derived from isoleucine catabolism, involves its conversion into the high-energy thioester, 2-methylbutyryl-CoA. This process is catalyzed by acyl-CoA synthetases (also known as acyl-CoA ligases or thiokinases) in an ATP-dependent manner nih.govnih.govresearchgate.netresearchgate.net.
The general reaction involves the activation of the carboxylic acid group of 2-methylbutyric acid, forming a high-energy acyl-adenylate intermediate (2-methylbutyryl-AMP). This activated intermediate then reacts with the sulfhydryl group of coenzyme A (CoA) to form 2-methylbutyryl-CoA, with the release of adenosine (B11128) monophosphate (AMP). This reaction is fundamental for channeling 2-methylbutyric acid into various metabolic pathways, including fatty acid synthesis in certain organisms or further catabolism in mammals nih.govnih.govresearchgate.netresearchgate.net.
In bacteria such as Staphylococcus aureus, specific enzymes like methylbutyryl-CoA synthetase (MbcS) have been identified that selectively activate 2-methylbutyrate (B1264701) and isobutyrate, converting them into their respective acyl-CoA derivatives for branched-chain fatty acid (BCFA) biosynthesis nih.govnih.govresearchgate.netresearchgate.net. This highlights the crucial role of acyl-CoA synthetases in providing essential building blocks for cellular processes.
Table 3.3.1: General Mechanism of 2-Methylbutyryl-CoA Synthesis via Acyl-CoA Synthetase
| Step | Reaction | Enzyme Involved | Cofactors/Requirements | Products |
| 1 | 2-Methylbutyric Acid + ATP + CoA → 2-Methylbutyryl-CoA + AMP + PPi | Acyl-CoA Synthetase | ATP, CoA | 2-Methylbutyryl-CoA, AMP, Pyrophosphate (PPi) |
Note: The reaction shown is a simplified representation. The actual process involves the formation of a 2-methylbutyryl-AMP intermediate.
Role of Acyl-CoA Glycine (B1666218) N-Acyltransferase (Glycine N-Acylase) in Conjugation
Acyl-CoA:glycine N-acyltransferase (GLYAT), also known as glycine N-acylase (EC 2.3.1.13), plays a significant role in the detoxification and excretion of various organic acids, including those that accumulate due to metabolic defects hmdb.canih.govsigmaaldrich.comuniroma1.itresearchgate.netmdpi.comtandfonline.com. This mitochondrial enzyme catalyzes the conjugation of acyl-CoA esters with the amino acid glycine, forming N-acylglycines and regenerating free coenzyme A (CoA) hmdb.canih.govsigmaaldrich.comuniroma1.itresearchgate.netmdpi.comtandfonline.comfoodb.ca.
In conditions where 2-methylbutyryl-CoA accumulates, such as in short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD), GLYAT efficiently conjugates the excess 2-methylbutyryl-CoA with glycine to produce 2-methylbutyrylglycine (B135152) hmdb.casigmaaldrich.comresearchgate.netcaymanchem.com. The urinary excretion of elevated levels of 2-methylbutyrylglycine is a hallmark diagnostic marker for SBCADD hmdb.casigmaaldrich.comfoodb.ca. This conjugation reaction is vital for maintaining cellular levels of free CoA, which is essential for numerous metabolic processes, and for facilitating the removal of potentially toxic acyl-CoA intermediates from the mitochondria uniroma1.itresearchgate.netmdpi.comtandfonline.com.
Studies investigating the kinetic properties of human liver acyl-CoA:glycine N-acyltransferase have demonstrated its ability to conjugate various acyl-CoA esters, including 2-methylbutyryl-CoA, with glycine nih.gov. The enzyme exhibits substrate specificity, with kinetic parameters (Km and Vmax) being determined for its interaction with different acyl-CoA derivatives nih.gov.
Table 3.3.2: Kinetic Parameters of Human Liver Acyl-CoA: Glycine N-Acyltransferase with 2-Methylbutyryl-CoA
| Substrate | Km (for Acyl-CoA) (µM) | Vmax (Units) | Reference |
| 2-Methylbutyryl-CoA | 300 | Not specified | nih.gov |
Note: Kinetic data can vary depending on experimental conditions and the specific source of the enzyme. The provided values are indicative.
Branched-Chain Amino Transferases (Bcat) and Branched-Chain α-Keto Acid Dehydrogenase Complex (Bkd)
The catabolism of branched-chain amino acids (BCAAs) – leucine (B10760876), isoleucine, and valine – is initiated by a coordinated enzymatic effort involving branched-chain amino acid aminotransferases (BCATs) and the branched-chain α-keto acid dehydrogenase (BCKDH or Bkd) complex.
Branched-Chain Amino Transferases (BCATs): These enzymes catalyze the initial, reversible transamination step in BCAA metabolism. BCATs transfer the amino group from BCAAs to α-ketoglutarate, forming their corresponding α-keto acids (e.g., 2-oxo-3-methylvalerate from isoleucine) and glutamate themedicalbiochemistrypage.orgird.frwikipedia.orgresearchgate.net. Mammals possess cytosolic (BCATc) and mitochondrial (BCATm) isoforms, with BCATm being more ubiquitous and primarily involved in amino acid catabolism in tissues like muscle and liver themedicalbiochemistrypage.orgird.frwikipedia.org.
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Following transamination, the α-keto acids derived from BCAAs are substrates for the BCKDH complex. This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of these α-keto acids, converting them into their respective acyl-CoA derivatives themedicalbiochemistrypage.orgresearchgate.netnih.govontosight.airesearchgate.netnih.govnih.govwikipedia.orgfrontiersin.orgresearchgate.net. Specifically, the α-keto acid derived from isoleucine, 2-oxo-3-methylvalerate, is decarboxylated and dehydrogenated by the BCKDH complex to yield 2-methylbutyryl-CoA ontosight.aiwikipedia.org.
The BCKDH complex is composed of three main catalytic components:
E1 (α-keto acid dehydrogenase): Responsible for the thiamine (B1217682) pyrophosphate (TPP)-dependent decarboxylation of the α-keto acid.
E2 (dihydrolipoyl acyltransferase): Transfers the resulting acyl group to a lipoamide (B1675559) cofactor and then to coenzyme A, forming the acyl-CoA.
E3 (dihydrolipoyl dehydrogenase): Regenerates the oxidized lipoamide cofactor and reduces NAD+ to NADH.
This enzymatic cascade is crucial for channeling the carbon skeletons of BCAAs into central metabolic pathways, such as the citric acid cycle. Defects in the BCKDH complex lead to severe metabolic disorders like Maple Syrup Urine Disease (MSUD) ontosight.ai.
Table 3.3.3: Key Enzymes in Isoleucine Catabolism Leading to 2-Methylbutyryl-CoA
| Amino Acid | First Step (Transamination) | α-Keto Acid Product | Second Step (Oxidative Decarboxylation) | Acyl-CoA Product |
| Isoleucine | BCAT (various isoforms) | 2-oxo-3-methylvalerate | BCKDH Complex | 2-Methylbutyryl-CoA |
| Leucine | BCAT (various isoforms) | 2-oxoisocaproate | BCKDH Complex | Isovaleryl-CoA |
| Valine | BCAT (various isoforms) | 2-oxoisovalerate | BCKDH Complex | Isobutyryl-CoA |
Note: This table illustrates the primary pathway for the generation of 2-methylbutyryl-CoA from isoleucine.
Genetic Basis of 2 Methylbutyryl Coa Metabolism Impairment
The ACADSB Gene Encoding Short/Branched-Chain Acyl-CoA Dehydrogenase
The ACADSB gene plays a central role in the catabolism of L-isoleucine and other branched-chain amino acids. Its structure, localization, and the impact of its mutations are fundamental to understanding the associated metabolic disorders.
The human ACADSB gene is located on chromosome 10, specifically mapped to the 10q26.13 region wikipedia.orgthemedicalbiochemistrypage.orgmedlineplus.govfrontiersin.orgresearchgate.netfrontiersin.org. This gene comprises 11 exons and provides instructions for synthesizing the mitochondrial enzyme Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD), also known as 2-methylbutyryl-CoA dehydrogenase wikipedia.orgmedlineplus.govfrontiersin.orgresearchgate.netfrontiersin.orgontosight.aimedlineplus.govmedlineplus.govfrontiersin.orgtaylorfrancis.com. The SBCAD enzyme is a homotetrameric mitochondrial protein responsible for catalyzing the dehydrogenation of 2-methylbutyryl-CoA to tiglyl-CoA, a critical step in the isoleucine degradation pathway medlineplus.govresearchgate.netmedlineplus.govfrontiersin.org. The ACADSB gene encodes a precursor protein that, after post-translational processing, results in a mature protein of 399 amino acids wikipedia.org.
Mutations in the ACADSB gene lead to Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD), an autosomal recessive metabolic disorder themedicalbiochemistrypage.orgfrontiersin.orgresearchgate.netfrontiersin.orgfrontiersin.orgtaylorfrancis.comhrsa.govnih.govnih.gov. Numerous mutations, exceeding ten in number, have been identified across the gene's exons, contributing to the disease medlineplus.govmedlineplus.govnih.gov. These mutations can manifest in various forms, including missense mutations that replace a single amino acid, nonsense mutations that introduce a premature stop codon (e.g., c.295C>T leading to p.Gln99X), and alterations causing exon skipping or other transcriptional and translational errors medlineplus.govnih.govnih.gov. A founder mutation has been identified within the Hmong Chinese population, contributing to a higher prevalence of SBCADD in this group researchgate.netnih.gov.
Table 1: Characterization of Pathogenic ACADSB Gene Mutations and Variants
| Mutation Type | Effect on Enzyme | Inheritance Pattern | Clinical Association |
| Missense | Reduced activity, inactivation, instability | Autosomal Recessive | Often asymptomatic, but can lead to symptoms like lethargy, muscle weakness. |
| Nonsense | Truncated protein, inactivation, instability | Autosomal Recessive | Often asymptomatic, but can lead to symptoms like lethargy, muscle weakness. |
| Frameshift | Altered protein sequence, inactivation | Autosomal Recessive | Often asymptomatic, but can lead to symptoms like lethargy, muscle weakness. |
| Various | Reduced/absent activity, instability, truncation | Autosomal Recessive | Most identified individuals are asymptomatic; symptomatic cases may present with neurological signs. |
Pathogenic mutations within the ACADSB gene significantly compromise the function of the SBCAD enzyme. These genetic alterations typically result in the production of an enzyme with little to no catalytic activity, or one that is unstable and prone to rapid degradation medlineplus.govmedlineplus.govnih.govnih.gov. Consequently, the mutant SBCAD enzyme may be inactivated, exhibit reduced stability, or be a truncated, non-functional protein missing critical amino acid sequences medlineplus.govnih.govnih.gov. This loss of functional enzyme activity is the direct cause of the impaired catabolism of 2-methylbutyryl-CoA.
Biochemical Hallmarks of Impaired 2-Methylbutyryl-CoA Catabolism
The deficiency in SBCAD enzyme activity leads to characteristic biochemical alterations, primarily the accumulation of specific metabolites and a disruption in the normal flow of the L-isoleucine catabolic pathway.
A hallmark of impaired 2-methylbutyryl-CoA catabolism is the accumulation of its downstream conjugation products. The most consistently identified biomarkers are:
2-Methylbutyrylglycine (B135152) (2MBG): This acyl glycine (B1666218) is characteristically elevated in the urine of individuals with SBCADD and is considered a sensitive indicator of the disorder themedicalbiochemistrypage.orgfrontiersin.orgmedlineplus.govcaymanchem.comhmdb.caresearchgate.net.
2-Methylbutyrylcarnitine (B1244155) (C5): Elevated levels of this acylcarnitine are detected in blood or plasma and are a key finding in newborn screening programs utilizing tandem mass spectrometry (MS/MS) themedicalbiochemistrypage.orgfrontiersin.orgmedlineplus.govfrontiersin.orgtaylorfrancis.comnih.govcaymanchem.comhmdb.caresearchgate.net.
The accumulation of these metabolites arises from the inability of the deficient SBCAD enzyme to efficiently convert 2-methylbutyryl-CoA into tiglyl-CoA, leading to the build-up of the substrate and its subsequent conjugation with glycine and carnitine themedicalbiochemistrypage.orgcaymanchem.comhmdb.ca. 2-Methylbutyric acid is also noted as an accumulating metabolite researchgate.net.
Table 2: Biochemical Hallmarks of Impaired 2-Methylbutyryl-CoA Catabolism
| Metabolite | Biological Fluid/Tissue | Typical Finding | Significance in SBCADD |
| 2-Methylbutyrylglycine (2MBG) | Urine | Elevated | Hallmark metabolite; sensitive indicator of SBCADD. |
| 2-Methylbutyrylcarnitine (C5) | Blood/Plasma | Elevated | Hallmark metabolite; detectable by newborn screening (MS/MS). |
| 2-Methylbutyric acid | Urine/Tissue | Elevated (reported in some studies) | Accumulates due to impaired catabolism of 2-methylbutyryl-CoA. |
The primary function of SBCAD is to catalyze the third step in the degradation pathway of L-isoleucine, specifically the conversion of 2-methylbutyryl-CoA to tiglyl-CoA medlineplus.govresearchgate.netmedlineplus.govfrontiersin.org. When SBCAD activity is deficient due to ACADSB gene mutations, this pathway is blocked at this crucial juncture themedicalbiochemistrypage.org. This leads to the accumulation of upstream intermediates, including 2-methylbutyryl-CoA itself themedicalbiochemistrypage.orghmdb.ca. While SBCAD is most active with 2-methylbutyryl-CoA, it also participates in the metabolism of other short straight-chain acyl-CoAs, such as butyryl-CoA and hexanoyl-CoA, and potentially valproyl-CoA frontiersin.org. The disruption of this specific step in isoleucine metabolism is central to the biochemical phenotype observed in SBCADD.
Compound List:
2-methylbutyryl-CoA
2-methylbutyrylglycine (2MBG)
2-methylbutyrylcarnitine (C5)
tiglyl-CoA
isoleucine
valine
methionine
butyryl-CoA
hexanoyl-CoA
valproyl-CoA
2-methylbutyric acid
Biosynthesis and Biotechnological Production of 2 Methylbutyryl Coa
Enzymatic Synthesis Routes of 2-Methylbutyryl-CoA
The in vitro synthesis of 2-methylbutyryl-CoA is predominantly achieved through enzymatic reactions that offer high specificity and yield under controlled conditions. These methods are essential for producing analytical standards and for use in cell-free biosynthetic systems.
The most common enzymatic route for synthesizing 2-methylbutyryl-CoA is through the action of an ATP-dependent acyl-CoA synthetase (ACS). These enzymes catalyze a two-step reaction. First, the carboxylate of 2-methylbutyric acid is activated by ATP to form a 2-methylbutyryl-AMP intermediate with the release of pyrophosphate (PPi). In the second step, the sulfhydryl group of coenzyme A attacks the acyl-adenylate intermediate, forming the high-energy thioester bond of 2-methylbutyryl-CoA and releasing AMP. asm.org
This reaction is rendered effectively irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase, driving the synthesis towards the formation of the acyl-CoA product. Several acyl-CoA synthetases from various organisms have been shown to utilize 2-methylbutyrate (B1264701) as a substrate. For instance, a medium-chain acyl-CoA synthetase from the archaeon Methanosarcina acetivorans (MacsMa) has a preference for 2-methylbutyrate. asm.orgmdpi.comnih.gov Similarly, synthetases from Bacillus subtilis and other bacteria can perform this conversion. frontiersin.org
The efficiency of the in vitro synthesis of 2-methylbutyryl-CoA is highly dependent on the optimization of various reaction parameters. Key factors include the source of the acyl-CoA synthetase, pH, temperature, and the concentrations of substrates and cofactors.
General reaction conditions for the enzymatic synthesis of 2-methylbutyryl-CoA typically involve a buffered system at a pH between 7.0 and 7.5. The reaction requires magnesium ions (Mg²⁺) as a cofactor for the synthetase, usually in the form of MgCl₂. nih.gov Studies have shown that specific concentrations of ATP and Coenzyme A are crucial for maximizing yield. A study utilizing a chemo-enzymatic method reported a yield of 78% for 2-methylbutyryl-CoA synthesis using carbonyldiimidazole (CDI) activation. researchgate.net Another report mentioned an 85% conversion efficiency at 37°C with a Bacillus subtilis-derived synthetase.
The table below summarizes typical reaction conditions and kinetic parameters for the enzymatic synthesis of 2-methylbutyryl-CoA from different enzyme sources.
Table 1: Parameters for In Vitro Enzymatic Synthesis of 2-Methylbutyryl-CoA
| Parameter | Value/Range | Enzyme Source Example | Reference |
|---|---|---|---|
| Enzyme | Acyl-CoA Synthetase | Methanosarcina acetivorans (MacsMa) | asm.orgnih.gov |
| pH | 7.0 - 7.5 | Bacillus subtilis | |
| Temperature (°C) | 37 - 55 | M. acetivorans, B. subtilis | nih.gov |
| ATP Concentration | 2 - 5 mM | General Condition | |
| CoA Concentration | 1 - 3 mM | General Condition | |
| Km for 2-methylbutyrate | Not specified | ||
| Km for CoA | 4.09 ± 0.45 mM | M. acetivorans (MacsMa) | nih.gov |
| kcat | 2.15 ± 0.10 s⁻¹ | M. acetivorans (MacsMa) | nih.gov |
| Yield | 78% - 85% | CDI method, B. subtilis synthetase | researchgate.net |
Microbial Fermentation Strategies for 2-Methylbutyryl-CoA Production
Harnessing microbial metabolism provides a powerful and scalable platform for the production of 2-methylbutyryl-CoA and its derivatives. By engineering metabolic pathways in various microorganisms, it is possible to channel precursors towards the synthesis of this key intermediate for a range of biotechnological applications.
2-Methylbutyryl-CoA serves as an alternative starter unit to the more common acetyl-CoA or propionyl-CoA in the biosynthesis of complex polyketides, thereby contributing to their structural diversity. f1000research.com Polyketide synthases (PKSs) are large, multi-domain enzymes that build complex carbon skeletons through the iterative condensation of short-chain acyl-CoA units. The selection of the initial starter unit is a key determinant of the final structure of the polyketide.
Notable examples of polyketides that utilize 2-methylbutyryl-CoA as a starter unit include:
Avermectins : These are a series of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties, produced by Streptomyces avermitilis. nih.govpnas.org The biosynthesis of the avermectin (B7782182) "a" components is initiated with 2-methylbutyryl-CoA, derived from isoleucine, while the "b" components are initiated with isobutyryl-CoA, derived from valine. nih.govpnas.org
Trioxacarcins : Produced by Streptomyces species, these are complex aromatic polyketides with significant anti-tumor activity. rsc.orgrsc.org Feeding studies with isotopically labeled L-isoleucine have confirmed that a five-carbon unit, derived from isoleucine via 2-methylbutyryl-CoA, serves as the starter unit for the type II PKS involved in trioxacarcin biosynthesis. rsc.orgrsc.org
Other Polyketides : The loading domains of various PKS systems have been shown to be promiscuous, accepting branched-chain starter units. For example, the PKS responsible for myxothiazol, manumycin, and virginiamycin biosynthesis can also utilize these precursors. sci-hub.box
The table below lists examples of polyketides biosynthesized using 2-methylbutyryl-CoA as a starter unit.
Table 2: Polyketides Utilizing 2-Methylbutyryl-CoA as a Starter Unit
| Polyketide | Producing Organism | PKS Type | Biological Activity | Reference |
|---|---|---|---|---|
| Avermectin A series | Streptomyces avermitilis | Type I | Anthelmintic, Insecticidal | nih.govpnas.org |
| Trioxacarcin A | Streptomyces bottropensis | Type II | Antibacterial, Antitumor | rsc.orgrsc.org |
| Germicidins | Streptomyces coelicolor | Type III | Autoregulatory | nih.gov |
In many Gram-positive bacteria, 2-methylbutyryl-CoA is a primary precursor for the synthesis of branched-chain fatty acids (BCFAs). These fatty acids, particularly the anteiso series, are crucial components of the cell membrane, where they play a vital role in maintaining membrane fluidity, especially at low temperatures. frontiersin.orgnih.gov
The biosynthesis of BCFAs is initiated by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the condensation of an acyl-CoA starter unit with malonyl-ACP. nih.govoup.com The specificity of FabH is a key determinant of the fatty acid profile of the bacterium.
Listeria monocytogenes : This foodborne pathogen is known for its ability to grow at refrigeration temperatures. This cold tolerance is partly due to its ability to modulate its membrane fluidity by increasing the proportion of anteiso-fatty acids. nih.govnih.govfrontiersin.org The L. monocytogenes FabH enzyme shows a distinct preference for 2-methylbutyryl-CoA as a substrate, which is the precursor for odd-numbered anteiso-fatty acids (e.g., anteiso-C15:0 and anteiso-C17:0). oup.comnih.gov Studies have shown that this preference for 2-methylbutyryl-CoA over other branched-chain starters (like isobutyryl-CoA and isovaleryl-CoA) becomes even more pronounced at lower temperatures, providing a mechanism for cold adaptation. oup.comfrontiersin.org
Bacillus subtilis : This bacterium also possesses a high proportion of BCFAs in its membrane. cdnsciencepub.comresearchgate.netasm.org The synthesis of these fatty acids is dependent on the availability of branched-chain acyl-CoA precursors derived from amino acid catabolism. cdnsciencepub.comresearchgate.net The addition of L-isoleucine or 2-methylbutyric acid to the growth medium leads to an increased synthesis of anteiso-C15:0 and anteiso-C17:0 fatty acids, demonstrating the direct precursor-product relationship. cdnsciencepub.com B. subtilis has two FabH isoenzymes, both of which preferentially utilize branched-chain acyl-CoAs over acetyl-CoA. frontiersin.org
The table below compares the role of 2-methylbutyryl-CoA in BCFA synthesis in these two bacteria.
Table 3: Role of 2-Methylbutyryl-CoA in Branched-Chain Fatty Acid (BCFA) Synthesis
| Feature | Listeria monocytogenes | Bacillus subtilis | Reference |
|---|---|---|---|
| Primary BCFA type from 2-methylbutyryl-CoA | anteiso-odd (C15, C17) | anteiso-odd (C15, C17) | oup.comresearchgate.net |
| Key Enzyme | FabH | FabHA, FabHB | frontiersin.orgoup.com |
| FabH Substrate Preference | 2-methylbutyryl-CoA > isovaleryl-CoA > isobutyryl-CoA | Prefers branched-chain acyl-CoAs | frontiersin.orgoup.com |
| Effect of Low Temperature | Increased FabH selectivity for 2-methylbutyryl-CoA | Induction of the bkd operon (precursor synthesis) | frontiersin.orgoup.comfrontiersin.org |
| Resulting Dominant Fatty Acids | High proportion of anteiso-C15:0 | High proportion of anteiso-C15:0 and iso-C15:0 | nih.govasm.org |
In the yeast Saccharomyces cerevisiae, a key organism in the production of alcoholic beverages, 2-methylbutyryl-CoA is an intermediate in the Ehrlich pathway for isoleucine catabolism. uniprot.org This pathway leads to the formation of higher alcohols and their corresponding esters, which are major contributors to the flavor and aroma profiles of beer and wine. mebak.orgnih.gov
The metabolic fate of 2-methylbutyryl-CoA in yeast can lead to the production of several important flavor compounds:
2-Methyl-1-butanol : This higher alcohol, often described as having a "fusel" or "wine-like" aroma, is formed from 2-methylbutyryl-CoA. The pathway involves the reduction of the CoA-ester to an aldehyde, followed by reduction to the alcohol by alcohol dehydrogenases. ymdb.catum.de
Esters : The most significant flavor contribution comes from the subsequent esterification of 2-methyl-1-butanol. Yeast alcohol acetyltransferases (AATs), such as the one encoded by the ATF1 gene, catalyze the reaction between an alcohol and an acyl-CoA. uniprot.org This leads to the formation of:
2-Methylbutyl acetate (also known as isoamyl acetate), which imparts a characteristic "banana" or "fruity" aroma. mdpi.comresearchgate.net
Ethyl 2-methylbutyrate , formed from the esterification of 2-methylbutyric acid (derived from 2-methylbutyryl-CoA) with ethanol, contributes "sweet fruit" or "apple-like" notes. nih.govmdpi.comawri.com.au
The production of these flavor compounds is highly dependent on the yeast strain, fermentation conditions (such as temperature and nitrogen availability), and the initial concentration of precursors like isoleucine in the fermentation medium. tum.denih.gov
The table below summarizes key flavor compounds derived from the 2-methylbutyryl-CoA pathway in yeast.
Table 4: Key Flavor Compounds Derived from 2-Methylbutyryl-CoA Metabolism in Yeast
| Compound | Precursors | Key Enzyme(s) | Typical Aroma Descriptor | Reference |
|---|---|---|---|---|
| 2-Methyl-1-butanol | 2-Methylbutyryl-CoA | Dehydrogenases, Decarboxylases | Fusel, Wine-like | ymdb.catum.de |
| 2-Methylbutyl acetate | 2-Methyl-1-butanol, Acetyl-CoA | Alcohol Acetyltransferase (e.g., Atf1p) | Banana, Fruity | mdpi.comuniprot.orgresearchgate.net |
| Ethyl 2-methylbutyrate | 2-Methylbutyric acid, Ethanol | Alcohol Acyltransferase (e.g., Eeb1p, Eht1p) | Sweet fruit, Apple | nih.govmdpi.comresearchgate.net |
Contribution to Antibiotic Biosynthesis in Actinomycetes
The chemical compound 2-methylbutyryl-CoA is a vital intermediate in the primary metabolism of Actinomycetes, particularly in the catabolism of the branched-chain amino acid L-isoleucine. nih.govbeilstein-journals.org Beyond its role in central metabolism, 2-methylbutyryl-CoA serves as a crucial precursor and starter unit for the biosynthesis of a diverse array of commercially and medically significant polyketide antibiotics. mdpi.commdpi.com Actinomycetes, especially those from the genus Streptomyces, are renowned for their prolific capacity to produce secondary metabolites, with many complex antibiotics originating from pathways that utilize short-chain acyl-CoA molecules like 2-methylbutyryl-CoA. mdpi.comasm.orgnih.gov
The biosynthesis of these antibiotics is catalyzed by large, multi-enzyme complexes known as polyketide synthases (PKSs). The process is initiated when a starter unit, such as 2-methylbutyryl-CoA, is loaded onto the PKS assembly line. nih.govnih.gov This starter unit is then sequentially elongated by the addition of extender units, most commonly malonyl-CoA or methylmalonyl-CoA, to build the complex carbon skeleton of the polyketide. nih.govasm.org The choice of the starter unit is a key determinant of the final structure and, consequently, the biological activity of the resulting antibiotic. The incorporation of 2-methylbutyryl-CoA, derived from isoleucine, leads to the formation of a characteristic sec-butyl group at the start of the polyketide chain, often resulting in an anteiso-branched structure. beilstein-journals.org
A paramount example of the role of 2-methylbutyryl-CoA is in the biosynthesis of the avermectins by Streptomyces avermitilis. nih.govasm.org Avermectins are potent anthelmintic and insecticidal agents. Their biosynthesis can be initiated by one of two starter units: 2-methylbutyryl-CoA from isoleucine degradation or isobutyryl-CoA from valine degradation. nih.govcore.ac.uk The selection of the starter unit by the PKS loading module leads to the production of different avermectin congeners. This requirement for a substantial supply of acyl-CoA precursors highlights the intricate link between primary amino acid metabolism and secondary metabolite production. mdpi.comnih.gov
Similarly, 2-methylbutyryl-CoA acts as a starter substrate in the synthesis of certain polyene macrolide antibiotics. asm.org Research on Streptomyces roseoflavus has shown that the production of its antifungal polyene macrolides is enhanced by the addition of L-isoleucine to the culture medium, confirming that its metabolic product, 2-methylbutyryl-CoA, is a direct precursor for the antibiotic's synthesis. asm.org
The availability of 2-methylbutyryl-CoA is tightly regulated within the bacterial cell. The degradation of branched-chain amino acids is controlled by enzymes like the branched-chain α-keto acid dehydrogenase (BCDH) complex, and its regulation can impact antibiotic production. nih.gov Transcriptional regulators, including those from the TetR family, also play a critical role by modulating the expression of genes involved in acyl-CoA metabolism, thereby controlling the pool of precursors available for polyketide synthesis. mdpi.comnih.govasm.orgasm.org This regulatory network ensures a balance between primary growth and the energetically demanding production of secondary metabolites. asm.orgsemanticscholar.org Understanding these biosynthetic and regulatory mechanisms offers opportunities for metabolic engineering to enhance the production of valuable antibiotics. researchgate.net
The table below summarizes key research findings on the contribution of 2-methylbutyryl-CoA to the biosynthesis of specific antibiotics in Actinomycetes.
| Antibiotic | Producing Organism | Role of 2-Methylbutyryl-CoA | Key Research Findings |
| Avermectin | Streptomyces avermitilis | Starter Unit | Biosynthesis requires a large supply of acyl-CoA precursors, including 2-methylbutyryl-CoA derived from isoleucine. mdpi.comnih.govnih.gov The PKS loading domain can select either 2-methylbutyryl-CoA or isobutyryl-CoA, leading to different avermectin analogs. nih.govasm.org |
| Polyene Macrolides (RM) | Streptomyces roseoflavus | Starter Unit | Addition of L-isoleucine to the culture increased the yield of the antibiotics, confirming 2-methylbutyryl-CoA as the starting substrate for their synthesis. asm.org |
| Doramectin | Engineered Streptomyces avermitilis | Starter Unit | A cyclohexyl-containing avermectin derivative (doramectin) was generated by inactivating the branched-chain fatty acid dehydrogenase complex and feeding precursor analogs, highlighting the flexibility of the PKS system. core.ac.uk |
| Various Polyketides | Streptomyces spp. | Precursor | The degradation of branched-chain amino acids, including isoleucine to 2-methylbutyryl-CoA, is essential for producing precursors for numerous polyketide antibiotics. nih.govmdpi.com |
| Fatty Acid Methyl Esters (FAMEs) | Micromonospora aurantiaca | Starter Unit | Feeding experiments with labeled isoleucine confirmed that 2-methylbutyryl-CoA serves as the starter unit for the synthesis of anteiso-odd branched-chain fatty acids. beilstein-journals.orgbeilstein-journals.org |
Advanced Analytical Methodologies for 2 Methylbutyryl Coa and Its Metabolites
Chromatographic Techniques for Detection and Quantification
Chromatography is a fundamental analytical technique for separating complex mixtures. In the context of 2-methylbutyryl-CoA analysis, various chromatographic methods are employed, each offering distinct advantages in terms of resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a well-established method for the determination of short-chain acyl-CoA esters, including 2-methylbutyryl-CoA, from biological tissues. The methodology typically involves an initial extraction of acyl-CoA esters from tissue samples using an acid, such as perchloric acid. This is followed by a solid-phase extraction (SPE) step, often using a C18 cartridge, to concentrate and partially purify the sample. The acyl-CoA esters are then eluted and analyzed by reverse-phase HPLC. nih.gov
The separation is commonly achieved on C18 columns with a gradient elution system. A typical mobile phase consists of an aqueous buffer and an organic solvent like acetonitrile, with the concentration of the organic solvent gradually increased to elute compounds of increasing hydrophobicity. nih.gov Detection is most commonly performed by monitoring the UV absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety of the Coenzyme A molecule. nih.gov The lower limit of detection for individual short-chain acyl-CoA esters using this method is approximately 50 picomoles. nih.gov
Table 1: Typical Parameters for HPLC Analysis of Short-Chain Acyl-CoA Esters
| Parameter | Description |
|---|---|
| Stationary Phase | Reverse-phase C18 column |
| Mobile Phase | Linear gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate) |
| Detection | UV absorbance at 260 nm |
| Sample Preparation | Acid extraction followed by Solid-Phase Extraction (SPE) |
| Limit of Detection | ~50 pmol |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Acylglycine Analysis
The analysis of urinary acylglycines is a critical diagnostic tool for identifying inborn errors of metabolism, including those affecting the breakdown of isoleucine, which leads to the accumulation of 2-methylbutyryl-CoA. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has emerged as a highly sensitive and specific method for the quantitative analysis of these metabolites. frontiersin.orgmdpi.com
This technique combines the high-resolution separation capabilities of UPLC with the sensitive and specific detection of tandem mass spectrometry. The UPLC system uses columns with smaller particle sizes, enabling faster analysis times and better separation of closely related compounds, including isomers. researchgate.net Following chromatographic separation, the acylglycines are ionized and detected by the mass spectrometer. This method allows for the comprehensive profiling of a wide range of acylglycines in urine, facilitating the diagnosis of specific metabolic disorders. frontiersin.orgmdpi.com In cases of 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD), a defect in the degradation pathway of L-isoleucine, a significant increase in urinary 2-methylbutyryl glycine (B1666218) is observed. nih.govfrontiersin.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of urinary organic acids to diagnose various metabolic disorders. For metabolites related to 2-methylbutyryl-CoA, GC-MS is instrumental in identifying and quantifying compounds such as 2-methylbutyryl glycine and 2-ethylhydracrylic acid. nih.govresearchgate.net
The process involves the extraction of organic acids from urine, followed by a derivatization step to make the compounds volatile. Trimethylsilyl (TMS) derivatives are commonly prepared. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass spectra that act as molecular fingerprints, allowing for definitive identification and quantification. GC-MS-based organic acid profiling can reveal dysregulated metabolic pathways and is a key confirmatory test for conditions suspected from newborn screening. frontiersin.orgnih.gov
Mass Spectrometry-Based Approaches
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with separation techniques like chromatography, it provides unparalleled sensitivity and specificity for metabolite analysis.
Tandem Mass Spectrometry (MS/MS) for Acylcarnitine Profiling
Tandem mass spectrometry (MS/MS) is the most widely used method for the analysis of acylcarnitines and is a critical component of newborn screening programs worldwide. taylorfrancis.comwikipedia.org In the context of 2-methylbutyryl-CoA metabolism, MS/MS is used to detect elevated levels of five-carbon acylcarnitine species (C5-acylcarnitine) in blood spots. nih.govmdpi.com An accumulation of 2-methylbutyryl-CoA leads to its conversion to 2-methylbutyrylcarnitine (B1244155), which is detected as an increase in the C5-acylcarnitine pool. mdpi.com
The analysis typically involves the butylation of acylcarnitines using acidified butanol, followed by introduction into the mass spectrometer, often by flow injection without prior chromatographic separation. Precursor ion scanning or multiple reaction monitoring (MRM) is used to selectively detect the acylcarnitines. taylorfrancis.com While highly effective for screening, MS/MS profiling alone cannot distinguish between isomers, such as isovalerylcarnitine and 2-methylbutyrylcarnitine, necessitating further confirmatory testing.
Table 2: Acylcarnitine Profile in 2-Methylbutyryl-CoA Dehydrogenase Deficiency
| Analyte | Finding | Reference Range |
|---|---|---|
| C5-acylcarnitine | Increased (e.g., 1.43 µmol/L) | 0.05–0.38 µmol/L |
| C5/C3-acylcarnitine ratio | Increased (e.g., 2.83) | 0.16–0.73 |
Data from a representative case report. nih.gov
Electrospray-Tandem Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of large and thermally labile molecules like acyl-CoA esters. When coupled with tandem mass spectrometry (LC-ESI-MS/MS), it provides a highly sensitive and specific platform for the direct quantification of short-chain acyl-CoAs, including 2-methylbutyryl-CoA, in biological samples.
This method combines the separation power of liquid chromatography with the precise detection of ESI-MS/MS. The analysis of acyl-CoAs by ESI-MS/MS often utilizes multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity. A common fragmentation pattern for all CoA esters involves the neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP moiety, which can be used for quantitative analysis. This approach allows for the robust and rapid quantitative analysis of a dozen or more different acyl-CoAs in a single chromatographic run. mdpi.com
Application in Metabolic Pathway Perturbation Studies
Advanced analytical methodologies are crucial for investigating the effects of genetic modifications, disease states, or environmental changes on metabolic pathways. In the context of 2-methylbutyryl-CoA metabolism, these techniques provide invaluable insights into how perturbations affect the flux through the isoleucine catabolic pathway and the downstream consequences of altered 2-methylbutyryl-CoA levels.
Quantification of Acylated Lysine Species (e.g., N6-(2-methylbutyryl) lysine)
Recent discoveries have identified protein acylation as a significant post-translational modification that can be mediated by various acyl-CoA species, including 2-methylbutyryl-CoA. The quantification of these acylated lysine residues serves as a direct readout of the intracellular concentration and reactivity of 2-methylbutyryl-CoA, offering a powerful tool for studying metabolic pathway perturbations.
One of the key analytical techniques for this purpose is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method allows for the simultaneous detection and quantification of multiple acylated lysine species in biological samples. In a study aimed at developing a comprehensive method for acyl-lysine quantification, N6-(2-methylbutyryl) lysine was identified as a novel modification. The methodology involved extensive validation to ensure accuracy, with recovery rates between 75% and 93% and detection limits in the nanomolar range nih.gov.
The ability to quantify N6-(2-methylbutyryl) lysine provides a direct link between the abundance of an intermediate in isoleucine metabolism and the modification of cellular proteins. In metabolic perturbation studies, such as inborn errors of metabolism like Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency where 2-methylbutyryl-CoA accumulates, quantifying the corresponding lysine acylation can reveal the downstream pathological consequences of this buildup.
Below is an illustrative data table showcasing the relative quantification of N6-(2-methylbutyryl) lysine in a hypothetical study comparing control and metabolically perturbed cells.
| Sample Group | Mean Relative Abundance of N6-(2-methylbutyryl) lysine (Arbitrary Units) | Standard Deviation | p-value |
| Control | 1.0 | 0.15 | <0.01 |
| Perturbed (e.g., SBCAD knockdown) | 5.8 | 0.75 | <0.01 |
Monitoring of Metabolic Intermediates and Flux Analysis
In addition to protein acylation, understanding the dynamics of metabolic intermediates is fundamental to studying pathway perturbations. For the 2-methylbutyryl-CoA pathway, this involves monitoring the levels of upstream and downstream metabolites.
Monitoring of Metabolic Intermediates:
Liquid chromatography-mass spectrometry (LC-MS) based methods are the primary tools for the comprehensive profiling of acyl-CoA species. These techniques allow for the separation and sensitive detection of various acyl-CoAs, providing a snapshot of the metabolic state of a cell or tissue. In the context of 2-methylbutyryl-CoA, this includes measuring its direct precursor, L-isoleucine, and its downstream product, tiglyl-CoA. Furthermore, in cases of metabolic blockages, such as SBCAD deficiency, the accumulation of 2-methylbutyryl-CoA leads to the formation of derivative metabolites like 2-methylbutyrylglycine (B135152) and 2-methylbutyrylcarnitine, which can be readily detected and quantified in urine and blood, respectively, using tandem mass spectrometry (MS/MS).
The following table provides a hypothetical example of metabolite concentration changes in response to a metabolic perturbation.
| Metabolite | Control Group Concentration (µM) | Perturbed Group Concentration (µM) | Fold Change |
| L-Isoleucine | 100 ± 15 | 110 ± 20 | 1.1 |
| 2-Methylbutyryl-CoA | 5 ± 1.2 | 50 ± 8.5 | 10.0 |
| Tiglyl-CoA | 8 ± 2.1 | 2 ± 0.5 | 0.25 |
| 2-Methylbutyrylglycine | <1 | 25 ± 6.3 | >25 |
| 2-Methylbutyrylcarnitine | <0.5 | 15 ± 4.1 | >30 |
Metabolic Flux Analysis:
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mssm.edu When applied to the 2-methylbutyryl-CoA pathway, MFA can elucidate how metabolic perturbations alter the flow of carbon through isoleucine catabolism. This is often achieved using stable isotope tracers, such as 13C-labeled isoleucine.
The general workflow for MFA in this context involves:
Introducing a 13C-labeled substrate (e.g., U-13C-isoleucine) to the biological system (e.g., cell culture).
Allowing the system to reach a metabolic steady state where the labeled substrate is incorporated into downstream metabolites.
Extracting and analyzing the metabolites using mass spectrometry to determine the mass isotopologue distribution (MID) for each metabolite of interest.
Using computational modeling to fit the experimentally determined MIDs to a metabolic network model, thereby calculating the intracellular metabolic fluxes.
Through this approach, researchers can determine the rate of conversion of isoleucine to 2-methylbutyryl-CoA and its subsequent metabolism. In a perturbed system, changes in these fluxes can pinpoint the specific enzymatic steps that are affected. For instance, a genetic knockout of the SBCAD enzyme would be expected to show a near-zero flux from 2-methylbutyryl-CoA to tiglyl-CoA, with a corresponding increase in the flux towards the formation of 2-methylbutyrylglycine and 2-methylbutyrylcarnitine. Stable isotope tracing provides unparalleled insights into the wiring of metabolic pathways and is a powerful method for understanding the impact of defined perturbations on metabolism. nih.gov
The table below illustrates hypothetical flux data from such an experiment.
| Metabolic Reaction | Flux in Control Group (nmol/mg protein/hr) | Flux in Perturbed Group (nmol/mg protein/hr) |
| Isoleucine -> 2-Keto-3-methylvalerate | 50.2 ± 5.1 | 52.5 ± 6.3 |
| 2-Keto-3-methylvalerate -> 2-Methylbutyryl-CoA | 48.9 ± 4.9 | 51.0 ± 5.8 |
| 2-Methylbutyryl-CoA -> Tiglyl-CoA | 45.1 ± 4.2 | 1.5 ± 0.8 |
| 2-Methylbutyryl-CoA -> 2-Methylbutyrylcarnitine | 2.1 ± 0.6 | 40.8 ± 7.1 |
| 2-Methylbutyryl-CoA -> 2-Methylbutyrylglycine | 1.7 ± 0.5 | 8.7 ± 2.4 |
These advanced analytical methodologies, from the quantification of specific protein modifications to the dynamic measurement of metabolic fluxes, are indispensable for a comprehensive understanding of 2-methylbutyryl-CoA's role in metabolic health and disease.
Role in Microbial Physiology and Adaptation
In the microbial world, the ability to adapt to fluctuating environmental conditions is paramount for survival. 2-Methylbutyryl-CoA is a central molecule in these adaptive strategies, primarily through its role in shaping the composition and properties of the bacterial cell membrane.
Branched-Chain Fatty Acid Synthesis and Membrane Fluidity in Bacteria
2-Methylbutyryl-CoA serves as a specific primer for the synthesis of a particular class of fatty acids known as anteiso-branched-chain fatty acids (anteiso-BCFAs). researchgate.netwikipedia.org These fatty acids are characterized by a methyl group on the antepenultimate carbon atom (the third carbon from the end) of the acyl chain. The biosynthesis is initiated when 2-methylbutyryl-CoA, derived from the catabolism of isoleucine, is used by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). frontiersin.orgfrontiersin.org This initial condensation step dictates the branched nature of the resulting fatty acid. Subsequent elongation cycles, utilizing malonyl-CoA as the extender unit, produce odd-numbered anteiso-BCFAs, such as anteiso-C15:0 and anteiso-C17:0. researchgate.netresearchgate.net
The incorporation of these anteiso-BCFAs into the phospholipids (B1166683) of the cell membrane has a profound effect on its fluidity. ias.ac.in The branched structure of anteiso-fatty acids disrupts the tight packing of the lipid acyl chains that is characteristic of membranes composed solely of straight-chain fatty acids. researchgate.netillinoisstate.edu This disruption increases the space between the fatty acid tails, thereby enhancing the fluidity of the membrane. Maintaining optimal membrane fluidity is critical for essential cellular functions, including transport of nutrients, protein function, and signal transduction. ias.ac.inillinoisstate.edu In bacteria such as Staphylococcus aureus, the metabolism of isoleucine to 2-methylbutyryl-CoA is a key determinant of the final anteiso:iso ratio in the membrane phospholipids. nih.gov
| Precursor | Enzyme System | Resulting Fatty Acids | Significance in Bacteria |
| 2-Methylbutyryl-CoA (from Isoleucine) | Fatty Acid Synthase (FAS II) with FabH initiation | Anteiso-odd-numbered branched-chain fatty acids (e.g., a-C15:0, a-C17:0) | Increases membrane fluidity, crucial for adaptation to environmental stress. researchgate.netias.ac.in |
| Isobutyryl-CoA (from Valine) | Fatty Acid Synthase (FAS II) | Iso-even-numbered branched-chain fatty acids | Contributes to the overall branched-chain fatty acid pool of the membrane. researchgate.netasm.org |
| Isovaleryl-CoA (from Leucine) | Fatty Acid Synthase (FAS II) | Iso-odd-numbered branched-chain fatty acids | Also contributes to the branched-chain fatty acid pool, affecting membrane properties. researchgate.netasm.org |
Contribution to Temperature Adaptation Mechanisms in Microorganisms
The role of 2-methylbutyryl-CoA in modulating membrane fluidity is particularly critical for microbial adaptation to low temperatures. As the environmental temperature drops, the kinetic energy of lipid molecules decreases, leading to a more ordered, gel-like state of the cell membrane, which can impair cellular function. researchgate.netias.ac.in To counteract this, many bacteria, especially Gram-positive species like Listeria monocytogenes, remodel their membrane composition in a process known as homeoviscous adaptation. frontiersin.orgias.ac.in
A key feature of this adaptation is an increase in the proportion of anteiso-BCFAs relative to iso-BCFAs. ias.ac.in Research on L. monocytogenes has shown that at lower growth temperatures, the enzyme FabH exhibits an increased preference for 2-methylbutyryl-CoA as a starter unit over other branched-chain acyl-CoAs. nih.govoup.comnih.gov This temperature-dependent substrate selectivity of FabH leads to the preferential synthesis of anteiso-fatty acids, which are more effective at fluidizing the membrane at cold temperatures due to their lower melting points. ias.ac.inillinoisstate.edu Studies with cold-sensitive mutants of L. monocytogenes deficient in the synthesis of anteiso-fatty acids demonstrated that their ability to grow at low temperatures could be restored by supplementing the growth medium with 2-methylbutyric acid, the precursor to 2-methylbutyryl-CoA. ias.ac.in This highlights the direct link between 2-methylbutyryl-CoA availability, anteiso-BCFA synthesis, and cold tolerance.
| Organism | Adaptive Mechanism | Role of 2-Methylbutyryl-CoA | Research Finding |
| Listeria monocytogenes | Homeoviscous adaptation to cold | Serves as the precursor for anteiso-fatty acids, which increase membrane fluidity at low temperatures. ias.ac.inasm.org | The enzyme FabH shows increased selectivity for 2-methylbutyryl-CoA at 10°C compared to 30°C, leading to a higher proportion of anteiso-fatty acids in the membrane. nih.govoup.comnih.gov |
| Bacillus subtilis | Maintenance of membrane fluidity | Provides the starter unit for anteiso-C15:0 and anteiso-C17:0 fatty acids. researchgate.netresearchgate.net | BCFAs, including those derived from 2-methylbutyryl-CoA, are crucial for adapting to environmental changes. researchgate.net |
| Staphylococcus aureus | Control of membrane phospholipid structure | Its availability, derived from isoleucine, dictates the level of anteiso-fatty acids in phospholipids. nih.gov | The ratio of anteiso:iso C5-CoAs, including 2-methylbutyryl-CoA, matches the ratio found in membrane phospholipids, indicating its direct role in membrane composition. nih.gov |
Involvement in Secondary Metabolite Production in Microorganisms
Beyond its fundamental role in primary metabolism and cell physiology, 2-methylbutyryl-CoA is a valuable building block in the biosynthesis of a diverse array of secondary metabolites, particularly polyketides. These natural products often possess potent biological activities, including antibiotic and anthelmintic properties.
Polyketide Synthase (PKS) Initiation and Chain Elongation
Polyketides are assembled by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govescholarship.org The synthesis begins with a "starter unit," an acyl-CoA molecule that is loaded onto the PKS. 2-Methylbutyryl-CoA, along with other branched-chain acyl-CoAs like isobutyryl-CoA and isovaleryl-CoA, serves as a common starter unit for Type I and Type II PKSs. asm.orgnih.gov The choice of the starter unit is a critical determinant of the final structure and, consequently, the biological activity of the polyketide product. The promiscuity of some PKS loading domains allows them to accept various starter units, including 2-methylbutyryl-CoA, leading to the production of a suite of related natural products from a single biosynthetic pathway. escholarship.orgacs.org
Biosynthesis of Specific Natural Products and their Analogues
The incorporation of 2-methylbutyryl-CoA as a starter unit is exemplified in the biosynthesis of several well-known natural products.
Avermectins: Produced by the bacterium Streptomyces avermitilis, the avermectins are a group of potent anthelmintic and insecticidal macrolides. pnas.orgnih.gov The avermectin (B7782182) PKS can initiate biosynthesis with either isobutyryl-CoA (derived from valine) or 2-methylbutyryl-CoA (derived from isoleucine). pnas.orgnih.gov The use of 2-methylbutyryl-CoA as the starter unit leads to the production of the "a" series of avermectins (e.g., avermectin B1a), which are distinguished by a secondary butyl group at the C-25 position. pnas.orgnih.gov
Trioxacarcins: The biosynthesis of trioxacarcins, complex aromatic polyketides with significant anti-cancer activity, has been shown to utilize an L-isoleucine-derived five-carbon unit as a starter. rsc.org This strongly suggests that 2-methylbutyryl-CoA serves as the initiating precursor for the Type II PKS responsible for assembling the polyketide backbone, a rare occurrence for this class of PKS. rsc.orgnih.gov
Other Polyketides: The lipomycin (B12350112) PKS from Streptomyces species is another example of a system with broad substrate specificity, capable of utilizing 2-methylbutyryl-CoA to generate analogues of the antibiotic α-lipomycin. acs.org
| Natural Product Class | Producing Organism (Example) | Role of 2-Methylbutyryl-CoA | Resulting Structural Feature |
| Avermectins | Streptomyces avermitilis | Starter unit for Polyketide Synthase (PKS) | Leads to the "a" components (e.g., Avermectin B1a) with a sec-butyl group. pnas.orgnih.gov |
| Trioxacarcins | Streptomyces species | Proposed starter unit for Type II PKS | Initiates the polyketide chain with a five-carbon unit derived from isoleucine. rsc.orgnih.gov |
| Lipomycin Analogues | Streptomyces species | Starter unit for PKS | Generates structural diversity in the lipomycin family of antibiotics. acs.org |
Contribution to Plant Biochemistry and Evolutionary Aspects
The significance of 2-methylbutyryl-CoA also extends into the plant kingdom. In plants, it is involved in the biosynthesis of various compounds, including esters that contribute to the aroma and flavor of fruits and flowers. ontosight.ai
An intriguing aspect is the evolution of enzymes that process this molecule. A study on the potato, Solanum tuberosum, identified an enzyme, 2-methylbutyryl-CoA dehydrogenase (2MBCD), which is responsible for dehydrogenating 2-methylbutyryl-CoA. nih.gov Remarkably, this potato enzyme is highly homologous to isovaleryl-CoA dehydrogenase (IVD), the enzyme that typically acts on isovaleryl-CoA (from leucine (B10760876) metabolism). Despite the high sequence similarity, the potato enzyme has evolved a distinct substrate specificity for 2-methylbutyryl-CoA. Molecular modeling and site-directed mutagenesis revealed that substitutions at just a few key amino acid residues in the active site are responsible for this switch in substrate preference. nih.gov This represents a case of convergent evolution, where two distinct enzymes in different evolutionary lineages (the potato 2MBCD and the mammalian short/branched-chain acyl-CoA dehydrogenase) have independently evolved the ability to specifically process 2-methylbutyryl-CoA. nih.gov Furthermore, acyl-activating enzymes (AAEs) have been identified in Taxus species that can generate CoA esters from various organic acids, including the precursor for the N-debenzoyl-N-(2-methylbutyryl)taxol side chain, indicating a role for related pathways in the biosynthesis of complex plant natural products like Taxol. nih.gov
Biological Roles and Significance of 2 Methylbutyryl Coa Beyond Primary Mammalian Catabolism
Convergent Evolution of Dehydrogenases in Plant Systems
The study of acyl-CoA dehydrogenases (ACADs) in plants reveals fascinating instances of evolutionary adaptation, particularly in the metabolism of branched-chain amino acids. Unlike mammals, which utilize a specific short/branched-chain acyl-CoA dehydrogenase (SBCAD) for the catabolism of isoleucine, plants appear to lack a direct SBCAD homolog. nih.gov Instead, research in certain plant species has uncovered a remarkable case of convergent evolution, where an enzyme with high sequence similarity to isovaleryl-CoA dehydrogenase (IVD) has evolved to efficiently process 2-methylbutyryl-CoA.
A pivotal study on the potato, Solanum tuberosum, has elucidated this evolutionary phenomenon. nih.gov Researchers identified two distinct IVD paralogs, designated Solanum tuberosum isovaleryl-CoA dehydrogenase 1 (St-IVD1) and 2 (St-IVD2). These two proteins share 84% amino acid identity with each other and show significant homology (64-65%) to human IVD. nih.govresearchgate.net
Despite their high sequence similarity, expression and purification of these enzymes revealed a stark functional divergence. nih.gov
St-IVD2: This enzyme behaves as a conventional isovaleryl-CoA dehydrogenase. Its substrate preference profile is similar to that of human IVD, showing the highest activity with isovaleryl-CoA, the substrate derived from leucine (B10760876) catabolism. nih.govuniprot.org
St-IVD1: In contrast, St-IVD1 exhibits maximal activity with 2-methylbutyryl-CoA, the intermediate in isoleucine catabolism. nih.govresearchgate.net This functional shift effectively makes St-IVD1 a 2-methylbutyryl-CoA dehydrogenase (2MBCD), filling the metabolic role that SBCAD performs in humans. nih.govnih.gov
This functional substitution is a classic example of convergent evolution. The potato has independently evolved an enzyme specific for 2-methylbutyryl-CoA from a different ancestral protein (IVD), arriving at the same functional solution as the distinct SBCAD found in mammals. nih.gov
Molecular modeling and site-directed mutagenesis studies have provided insights into the structural basis for this change in substrate specificity. The active site of St-IVD1 (2MBCD) differs from that of St-IVD2 and other known IVDs at five key amino acid residues that are otherwise invariant across species. nih.gov These substitutions alter the architecture of the substrate-binding pocket. While the pockets of the potato 2MBCD and IVD are predicted to be nearly identical, the specific amino acid changes in 2MBCD are critical. nih.govresearchgate.net When the active site of human IVD was mutated to mimic that of the potato 2MBCD, the engineered human enzyme gained activity towards 2-methylbutyryl-CoA and lost its native activity with isovaleryl-CoA. nih.gov
Further modeling compared the active site of the potato 2MBCD with that of human SBCAD. This analysis suggested that specific residues in the potato enzyme (Met-361 and Ala-365) functionally substitute for a key tyrosine residue (Tyr-380) in human SBCAD, which is responsible for binding the methyl group at the C2 position of 2-methylbutyryl-CoA. nih.gov This independent evolution of a similar functional active site from different protein scaffolds underscores the principles of convergent evolution at a molecular level.
Data Table: Substrate Specificity of Solanum tuberosum Acyl-CoA Dehydrogenase Paralogs
The table below summarizes the divergent functions of the two isovaleryl-CoA dehydrogenase (IVD) homologs found in Solanum tuberosum, as identified in recombinant protein studies.
| Enzyme Name | Gene | Primary Substrate | Primary Metabolic Pathway | Evolutionary Significance |
| St-IVD2 | IVD2 | Isovaleryl-CoA | Leucine Catabolism | Functions as a typical Isovaleryl-CoA Dehydrogenase, similar to mammalian IVD. nih.govuniprot.org |
| St-IVD1 | IVD1 | 2-Methylbutyryl-CoA | Isoleucine Catabolism | A functional 2-Methylbutyryl-CoA Dehydrogenase (2MBCD) that arose through convergent evolution from an IVD ancestor. nih.govnih.govresearchgate.net |
Future Directions in 2 Methylbutyryl Coa Research
Elucidation of Uncharted Biochemical Mechanisms
A primary focus for future research is to unravel the complete biochemical impact of 2-methylbutyryl-CoA and its metabolites, particularly under conditions of metabolic stress or enzymatic deficiency. Inborn errors of metabolism, such as Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency, lead to the accumulation of 2-methylbutyryl-CoA and its derivatives, including 2-methylbutyrylglycine (B135152) and 2-methylbutyryl carnitine. While symptoms like lethargy and muscle weakness are observed in some affected individuals, the precise molecular mechanisms by which these accumulating compounds exert potentially toxic effects remain largely uncharacterized. medlineplus.gov
Future investigations should aim to:
Identify Downstream Effects: Determine how elevated levels of 2-methylbutyryl-CoA and its byproducts impact other metabolic pathways. This includes exploring potential inhibition or allosteric regulation of other enzymes, disruption of mitochondrial function, and effects on the cellular acyl-CoA pool.
Investigate Neurological Impact: For symptomatic individuals with SBCAD deficiency who present with neurological issues, it is critical to understand the neurotoxic potential of these accumulating metabolites. Research could focus on how these compounds affect neurotransmitter synthesis, glial cell metabolism, or neuronal energy homeostasis. nih.gov
Explore Redox Balance: The dehydrogenation of 2-methylbutyryl-CoA is linked to the electron transport chain. Future studies could examine how disruptions in this step affect the cellular redox state (NAD+/NADH ratio) and contribute to oxidative stress.
Discovery of Novel Enzymatic Activities and Substrate Specificities
The primary enzyme responsible for metabolizing 2-methylbutyryl-CoA is SBCAD. However, the full extent of its substrate specificity and the existence of other enzymes that can act on this molecule are not fully understood.
Future research directions include:
Characterizing Substrate Range: While SBCAD shows the highest activity with (S)-2-methylbutyryl-CoA and significant activity with other short-chain acyl-CoAs like butyryl-CoA, its interaction with a wider range of substrates needs systematic exploration. genecards.org For instance, its potential role in metabolizing xenobiotics or drug metabolites, such as valproyl-CoA, warrants further investigation. genecards.orgnih.gov
Identifying Novel Enzymes: The search for new enzymes that either produce or utilize 2-methylbutyryl-CoA could reveal alternative metabolic pathways or novel biochemical capabilities in different organisms. This could involve screening microbial or plant genomes for enzymes with homology to known acyl-CoA dehydrogenases or synthetases but with unique specificities.
Structural and Mechanistic Studies: Detailed structural analysis of SBCAD and related enzymes can provide insights into the molecular basis of their substrate specificity. This knowledge is crucial for protein engineering efforts aimed at creating novel biocatalysts with tailored activities for synthetic biology applications.
Table 1: Investigated Substrate Specificity of Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)
| Substrate | Relative Enzyme Activity | Notes |
| (S)-2-Methylbutyryl-CoA | Highest | Primary substrate in the L-isoleucine catabolic pathway. |
| Butyryl-CoA | Significant | Indicates overlapping specificity with short straight-chain acyl-CoAs. |
| Isobutyryl-CoA | No Activity | Demonstrates specificity against certain branched-chain structures. |
| Valproyl-CoA | Potential Substrate | Implies a possible role in the metabolism of the antiepileptic drug valproic acid. |
Development of Novel Biotechnological Applications for 2-Methylbutyryl-CoA and its Derivatives
As a branched-chain acyl-CoA, 2-methylbutyryl-CoA is a valuable precursor molecule for the synthesis of specialty chemicals. Metabolic engineering and synthetic biology offer powerful tools to harness the pathways that produce this intermediate for industrial applications.
Future opportunities include:
Advanced Biofuels: Branched-chain esters, derived from precursors like 2-methylbutyryl-CoA, have superior fuel properties, including improved cold-flow characteristics, compared to straight-chain esters. nih.gov Engineering microorganisms like Saccharomyces cerevisiae or Escherichia coli to overproduce 2-methylbutyryl-CoA and then convert it into fatty acid active amyl esters is a promising avenue for producing next-generation biodiesels. nih.govresearchgate.net
Platform Chemical Production: The 2-methylbutyryl moiety can serve as a building block for pharmaceuticals, flavors, fragrances, and polymers. By introducing and optimizing synthetic pathways in microbial hosts, it may be possible to establish sustainable, bio-based production routes for these high-value chemicals. mdpi.commdpi.com
Enzyme Biocatalysis: The enzymes involved in 2-methylbutyryl-CoA metabolism, such as SBCAD or novel acyl-CoA synthetases, can be used as biocatalysts in industrial chemical processes. Engineering these enzymes for enhanced stability, altered substrate specificity, or improved catalytic efficiency could enable the environmentally friendly synthesis of complex molecules. springernature.com
Comparative Biochemistry and Metabolic Network Analysis Across Diverse Organisms
Understanding how the metabolism of 2-methylbutyryl-CoA is managed across the tree of life can provide fundamental insights into metabolic evolution and diversity. Combining comparative biochemistry with systems biology approaches will be crucial.
Future research in this area should focus on:
Cross-Species Enzyme Characterization: Studying the properties of SBCAD orthologs from diverse organisms, including bacteria, archaea, plants, and other animals. For example, understanding how an enzyme like isovaleryl-CoA dehydrogenase in potatoes (Solanum tuberosum) evolved functions related to branched-chain acyl-CoAs can reveal principles of enzyme adaptation.
Metabolic Network Reconstruction: Building and refining genome-scale metabolic models (GSMMs) for various organisms to understand the context of 2-methylbutyryl-CoA metabolism. wikipedia.orgnih.gov These models can predict metabolic fluxes and identify key nodes and interactions between isoleucine catabolism and other pathways, such as fatty acid and central carbon metabolism. researchgate.netresearchgate.net
Integrated 'Omics' Approaches: Combining metabolomics data (measuring levels of 2-methylbutyryl-CoA and related metabolites) with transcriptomics and proteomics can provide a systems-level view of how organisms respond to changes in isoleucine availability or metabolic perturbations. This approach can reveal regulatory networks and previously unknown connections, as demonstrated in studies on bovine mammary epithelial cells where ACADSB was shown to be a key regulator of lipid metabolism. frontiersin.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
